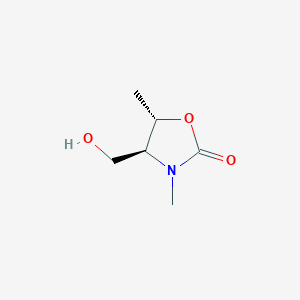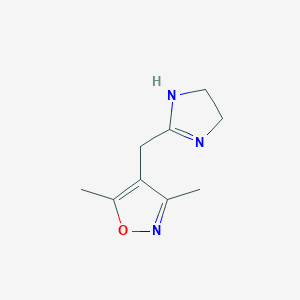![molecular formula C8H11N B15207928 2-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15207928.png)
2-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole is a heterocyclic organic compound that features a fused ring system consisting of a cyclopentane ring and a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, an Au(I)-catalyzed tandem reaction has been developed to synthesize 2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole derivatives from 1-(1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol and primary amines or ammonium acetate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of catalytic agents and optimized reaction conditions, are likely employed to achieve high yields and purity.
化学反応の分析
Types of Reactions
2-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bismuth nitrate pentahydrate and reducing agents such as hydrogen gas in the presence of a catalyst. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated compounds.
科学的研究の応用
2-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
作用機序
The mechanism of action of 2-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole involves its interaction with molecular targets and pathways. For instance, derivatives of this compound have shown selective activity on cyclooxygenase-2 (COX-2), an enzyme involved in inflammation . The inhibition of COX-2 can lead to reduced production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
Ethyl 6-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate: This compound shares a similar core structure but has an additional carboxylate group.
2-Substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole: These compounds have various substituents at the 2-position, which can alter their biological activity.
Uniqueness
2-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. Its ability to undergo various chemical transformations and its presence in bioactive molecules highlight its versatility and potential for further research.
特性
分子式 |
C8H11N |
|---|---|
分子量 |
121.18 g/mol |
IUPAC名 |
2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole |
InChI |
InChI=1S/C8H11N/c1-6-5-7-3-2-4-8(7)9-6/h5,9H,2-4H2,1H3 |
InChIキー |
FPTVEBZXBUYUOW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(N1)CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![{1-[N-(2,6-Dichlorobenzoyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B15207865.png)
![1-(2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-3-yl)piperidine](/img/structure/B15207873.png)
![2-(Hydroxymethyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B15207874.png)
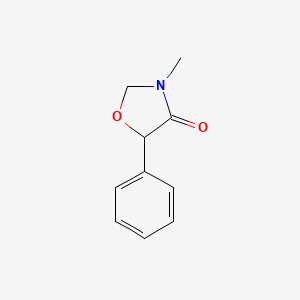

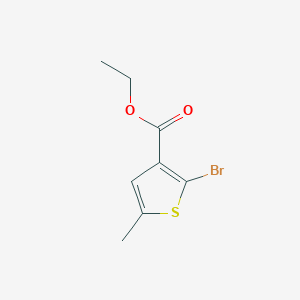
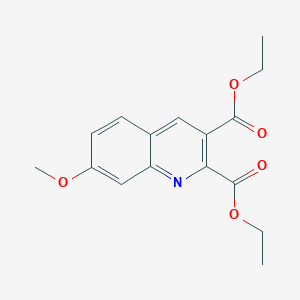
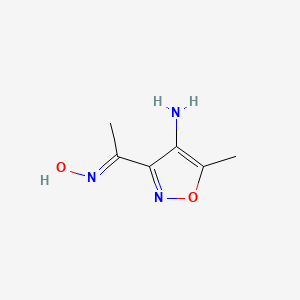
![3-(5-Methylthiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15207913.png)
